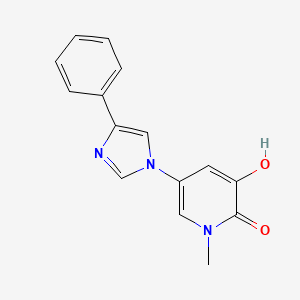![molecular formula C16H23N3O2 B13852306 tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate CAS No. 144035-35-8](/img/structure/B13852306.png)
tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group of the indole derivative using a tert-butyl carbamate protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the indole ring .
Applications De Recherche Scientifique
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-[2-(methylamino)ethyl]carbamate: Similar structure but with a methylamino group instead of an aminomethyl group.
Tert-butyl N-(2-aminoethyl)carbamate: Lacks the indole ring, making it less complex.
N-Boc-ethylenediamine: Contains a Boc-protected amino group but lacks the indole ring.
Uniqueness
Tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate is unique due to the presence of both the indole ring and the aminomethyl group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler carbamates .
Propriétés
Numéro CAS |
144035-35-8 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7,9,17H2,1-3H3,(H,18,20) |
Clé InChI |
MMTQRQIZWOMQMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
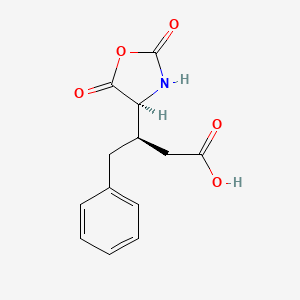
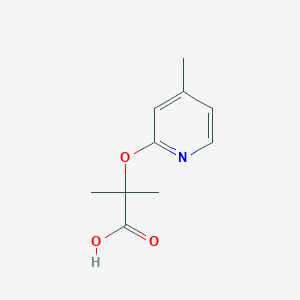
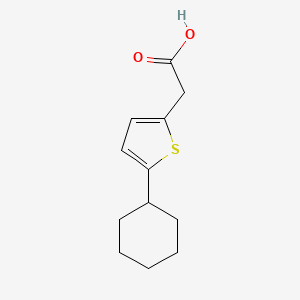
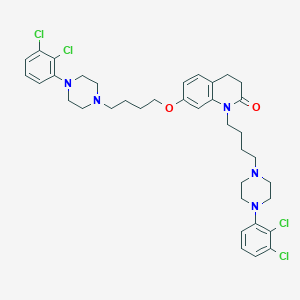
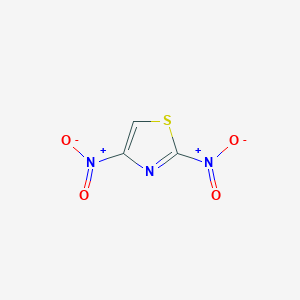

![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
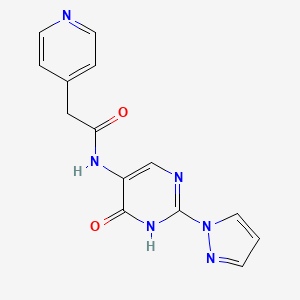
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)

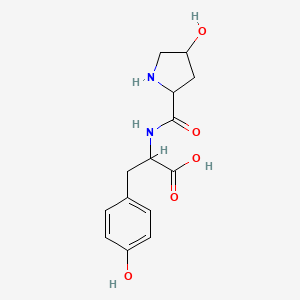
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
